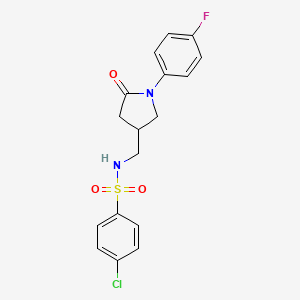

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3S/c18-13-1-7-16(8-2-13)25(23,24)20-10-12-9-17(22)21(11-12)15-5-3-14(19)4-6-15/h1-8,12,20H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXNIBNULDBTRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the fluorophenyl group, and the sulfonamide formation. One common synthetic route involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and coupling reactions.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, exhibit notable antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase, leading to bactericidal effects.

Data Summary Table for Antimicrobial Activity

| Compound | Activity Type | MIC (μmol/L) | Remarks |

|---|---|---|---|

| This compound | Antimicrobial | 15.62 - 31.25 | Effective against MRSA |

Anticancer Properties

The compound has also shown promising results in anticancer research. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action involves modulation of apoptotic pathways and interference with critical metabolic processes essential for cancer cell survival.

Data Summary Table for Anticancer Activity

| Activity Type | Tested Compound | IC50 Values (μM) | Remarks |

|---|---|---|---|

| Anticancer | This compound | 4.22 | Strong cytotoxic effect against HeLa cells |

Case Studies

Several studies have documented the therapeutic potential of this compound:

- Study on MRSA : A detailed evaluation demonstrated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent.

- Cervical Cancer Research : In clinical trials involving cervical cancer patients, derivatives similar to this compound exhibited significant tumor reduction and improved patient outcomes when used as part of combination therapy with standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(4-fluorophenyl)benzenesulfonamide

- N-fluoro-N-(phenylsulfonyl)benzenesulfonamide

- 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Uniqueness

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to the presence of the pyrrolidinone ring, which imparts specific biological activities and chemical properties that are not found in simpler sulfonamide derivatives. This structural complexity allows for a broader range of applications and interactions in biological systems.

Biological Activity

4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, also known by its CAS number 954656-08-7, is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNOS, with a molecular weight of 382.8 g/mol. The structural characteristics of this compound suggest potential interactions with various biological targets due to the presence of both fluorophenyl and pyrrolidinone moieties.

| Property | Value |

|---|---|

| CAS Number | 954656-08-7 |

| Molecular Formula | CHClFNOS |

| Molecular Weight | 382.8 g/mol |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases or other signaling pathways, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and pharmacological efficacy of structurally related compounds. For example, derivatives with similar functional groups have demonstrated significant inhibitory effects on cancer cell proliferation in assays such as MTT and colony formation assays .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of several benzenesulfonamide derivatives, including those structurally similar to our compound. The results indicated that these compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Activity

Another research investigation assessed the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the sulfonamide structure enhanced antibacterial potency, suggesting a potential pathway for optimizing the efficacy of this compound in microbial infections.

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step routes starting with sulfonylation of a pyrrolidinone intermediate. For example:

Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with a pyrrolidinone-derived amine under basic conditions (e.g., NaHCO₃ in DCM/H₂O) .

Intermediate Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate intermediates.

Optimization Strategies :

- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., acylation) to minimize side reactions.

- Inert Atmosphere : Employ argon/nitrogen to prevent oxidation of sensitive intermediates.

- Catalyst Screening : Test bases like triethylamine or DMAP to improve reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidinone and sulfonamide groups. Key signals include:

- Aromatic protons (δ 6.8–7.6 ppm) and sulfonamide NH (δ ~7.2 ppm, broad singlet) .

- Carbonyl (C=O) at ~170 ppm in ¹³C NMR.

- IR Spectroscopy : Identify sulfonyl S=O stretches (1334–1160 cm⁻¹) and NH stretches (~3247 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what software tools are recommended?

Methodological Answer:

- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water) and confirm quality using polarization microscopy.

- Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.

- Structure Refinement :

- Validation : Check CIF files with PLATON to detect missed symmetry or solvent-accessible voids .

Q. What strategies are used to analyze the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

- Target Identification : Screen against bacterial enzymes (e.g., acps-pptase) using fluorescence polarization assays .

- SAR Workflow :

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 3-chlorophenyl) to probe electronic/hydrophobic effects .

- Activity Profiling : Measure IC₅₀ values in enzyme inhibition assays and correlate with logP (lipophilicity) and Hammett σ constants.

- Docking Studies : Use AutoDock Vina to model binding poses, focusing on sulfonamide interactions with catalytic residues .

- Data Interpretation : Identify outliers (e.g., reduced activity despite favorable logP) to refine pharmacophore models .

Q. How do researchers address discrepancies in biological activity data across studies involving sulfonamide derivatives?

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., buffer pH, enzyme concentration) and purity of test compounds (HPLC ≥95%) .

- Contradiction Resolution :

- Meta-Analysis : Aggregate data from PubChem BioAssay entries to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .

- Counter-Screening : Test compounds against off-target enzymes (e.g., human carbonic anhydrase) to rule out non-specific effects .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.